

Application Notes and Protocols for Measuring Upper Airway Collapsibility

Author: BenchChem Technical Support Team. Date: December 2025



Audience: Researchers, scientists, and drug development professionals.

Introduction

The collapsibility of the upper airway is a critical factor in the pathophysiology of obstructive sleep **apnea** (OSA). Accurate measurement of this physiological trait is essential for understanding disease mechanisms, identifying therapeutic targets, and developing effective treatments. This document provides detailed application notes and protocols for several key techniques used to measure upper airway collapsibility.

Critical Closing Pressure (Pcrit)

Critical closing pressure (Pcrit) is the gold standard for quantifying the anatomical component of upper airway collapsibility. It represents the pressure at which the passive pharyngeal airway collapses during sleep. A Pcrit value near or above atmospheric pressure (0 cmH₂O) indicates a highly collapsible airway, whereas a more negative Pcrit suggests a more stable airway.[1]

Experimental Protocol: Pcrit Measurement

Objective: To determine the pressure at which the upper airway collapses during sleep.

Materials:

 Polysomnography (PSG) recording system (EEG, EOG, EMG, ECG, airflow, respiratory effort, oxygen saturation)



- A modified continuous positive airway pressure (CPAP) device capable of delivering both positive and negative pressures
- Nasal mask or pillows
- Pneumotachograph to measure airflow
- Pressure transducer to measure mask pressure
- Esophageal pressure catheter (optional, for measuring respiratory effort)
- Data acquisition system

Procedure:

- Patient Preparation: The patient is instrumented for a standard PSG study. The nasal mask
 is carefully fitted to ensure no air leaks. If used, the esophageal pressure catheter is
 inserted.
- Sleep Induction: The patient is allowed to fall asleep. Pcrit is typically measured during stable non-REM (NREM) sleep (Stage N2 or N3). Some protocols may use low doses of sedatives like midazolam to induce and maintain sleep.[2]
- Determination of Holding Pressure: Once the patient is in a stable sleep stage, the CPAP pressure is increased to a level that eliminates all signs of airflow limitation, snoring, and apneas/hypopneas. This is the "holding pressure."
- Pressure Drops: From the holding pressure, the CPAP pressure is transiently and rapidly
 reduced to a lower pressure for a series of 3-5 breaths. This is repeated multiple times, with
 the pressure being lowered in steps until airflow ceases (i.e., an obstructive apnea is
 induced).
- Data Analysis:
 - For each pressure drop, the peak inspiratory airflow of the flow-limited breaths (typically the 3rd to 5th breaths) is plotted against the corresponding mask pressure.
 - A linear regression is performed on the pressure-flow data points.



- The Pcrit is determined as the x-intercept of the regression line, which represents the pressure at which airflow is zero.[3]
- Passive vs. Active Pcrit: Passive Pcrit is measured using rapid pressure drops to minimize the influence of upper airway muscle reflexes. Active Pcrit is measured using slower pressure drops, allowing for muscle activation to be assessed.[3]

Data Presentation

Parameter	Healthy Adults	Primary Snorers	OSA Patients	Reference
Pcrit (cmH ₂ O)	-13.3 ± 3.2	-6.5 ± 2.7	2.5 ± 1.0	[1]
Pcrit during DISE (Peak Inspiratory Method, cmH ₂ O)	-0.84 (median)	[3][4]		
Pcrit during DISE (Ventilation Method, cmH ₂ O)	-1.32 (median)	[3][4]	_	

Experimental Workflow: Pcrit Measurement



Click to download full resolution via product page

Pcrit Measurement Workflow



Negative Expiratory Pressure (NEP)

The Negative Expiratory Pressure (NEP) technique is a simpler, non-invasive method performed during wakefulness to assess upper airway collapsibility.[2] It involves the application of a brief negative pressure at the beginning of expiration and observing the effect on expiratory flow. In individuals with a collapsible airway, the negative pressure can induce a transient decrease in flow.[5] Studies have shown that NEP measurements correlate with Pcrit and upper airway anatomy.[2][6]

Experimental Protocol: NEP Measurement

Objective: To assess upper airway collapsibility during wakefulness by measuring the response to negative expiratory pressure.

Materials:

- Flow and pressure transducers
- · Nasal mask or mouthpiece
- A device capable of generating a timed negative pressure (e.g., a connection to a regulated vacuum source with a solenoid valve)
- Data acquisition system

Procedure:

- Patient Position: The subject is typically studied in the supine position, though seated measurements can also be performed.[7][8]
- Breathing Circuit: The subject breathes quietly through the nasal mask or mouthpiece connected to the flow and pressure transducers.
- NEP Application: A negative pressure of -5 to -10 cmH₂O is applied for a short duration (e.g., the first second) at the onset of expiration.[7][9] This is repeated multiple times (e.g., 10 maneuvers) with several normal breaths in between each application.[6]

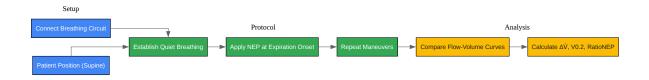


- Data Analysis: The expiratory flow-volume curve during the NEP application is compared to the preceding tidal breaths. Key parameters include:
 - Flow Drop ($\Delta \dot{V}$): The percentage decrease in peak expiratory flow during NEP compared to the preceding breath.[5]
 - Expired Volume at 0.2s (V0.2): The volume expired in the first 0.2 seconds of the NEP application, often expressed as a percentage of the inspired volume of the preceding breaths.[5]
 - RatioNEP: The ratio of the area under the expiratory flow-volume curve during NEP to that of a normal tidal breath.[8]

Data Presentation

Parameter	Normal Subjects	Severe OSA Patients	Reference
V0.2 (% of inspired volume)	34.2%	11.2%	[5]
Flow Drop (ΔV)	Lower	Greater	[5]

Experimental Workflow: NEP Measurement



Click to download full resolution via product page

NEP Measurement Workflow



Drug-Induced Sleep Endoscopy (DISE)

Drug-Induced Sleep Endoscopy (DISE) is a diagnostic procedure that allows for direct visualization of the upper airway during a state of pharmacologically induced sleep.[10] It is used to identify the specific sites and patterns of upper airway obstruction.

Experimental Protocol: DISE

Objective: To visually assess the location and pattern of upper airway collapse during simulated sleep.

Materials:

- Flexible fiberoptic endoscope
- Video recording system
- Intravenous access for sedative administration
- Monitoring equipment (ECG, blood pressure, oxygen saturation, end-tidal CO₂)
- Sedative agent (e.g., propofol, dexmedetomidine)
- Target-controlled infusion (TCI) pump (recommended for propofol)
- Bispectral index (BIS) monitor to assess sedation depth

Procedure:

- Patient Preparation: The patient is placed in the supine position. Standard monitoring is applied.
- Sedation: Sedation is administered to induce a sleep-like state. For propofol, a TCI pump is often used to maintain a steady level of sedation.[9] The target sedation depth is typically a BIS score between 50 and 70.[3]
- Endoscopic Examination: The flexible endoscope is passed transnasally to visualize the upper airway from the nasopharynx to the larynx. The sites, patterns, and severity of



collapse are observed and recorded.

- Classification of Collapse: The VOTE classification system is commonly used to standardize the reporting of DISE findings.[11]
 - Velum (soft palate): Collapse can be anterior-posterior, lateral, or concentric.
 - Oropharyngeal lateral walls: Collapse of the lateral walls.
 - Tongue base: Posterior displacement of the tongue.
 - Epiglottis: Collapse of the epiglottis, which can be anterior-posterior or lateral. The degree
 of obstruction at each site is typically graded as no collapse, partial collapse, or complete
 collapse.[12]
- Maneuvers: During the procedure, maneuvers such as a chin lift or jaw thrust can be performed to assess their impact on airway patency.

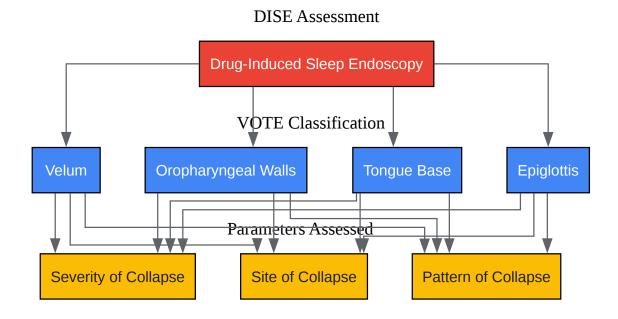
Data Presentation

VOTE Classification Scoring:

Site	Degree of Obstruction	Configuration of Collapse	
Velum (V)	0: No obstruction (<50% narrowing)	Anterior-Posterior	
1: Partial obstruction (50-75% narrowing)	Lateral		
2: Complete obstruction (>75% narrowing)	Concentric	_	
Oropharyngeal Lateral Walls (O)	0, 1, or 2	Lateral	
Tongue Base (T)	0, 1, or 2	Anterior-Posterior	
Epiglottis (E)	0, 1, or 2	Anterior-Posterior, Lateral	



Logical Relationships in DISE Assessment



Click to download full resolution via product page

DISE Assessment and VOTE Classification

Imaging Techniques

Dynamic imaging techniques, such as computed tomography (CT) and real-time magnetic resonance imaging (MRI), allow for non-invasive visualization and quantification of upper airway collapsibility.

Dynamic Computed Tomography (CT)

Dynamic CT involves acquiring rapid scans of the upper airway during respiration to assess changes in airway dimensions.

Experimental Protocol: Dynamic CT

Objective: To quantify upper airway collapse using dynamic CT imaging.

Materials:



- Multidetector CT scanner (at least 64-channel recommended for advanced applications)[13]
- Image analysis software

Procedure:

- Patient Position: The patient is positioned supine in the CT scanner.
- Image Acquisition: A series of low-dose CT scans of the upper airway are acquired during quiet tidal breathing or with specific respiratory maneuvers (e.g., forced inspiration and expiration).
- Data Analysis:
 - The cross-sectional area of the airway is measured at multiple levels (e.g., retropalatal, retroglossal) in both inspiration and expiration.
 - The percentage of airway collapse is calculated as: ((Inspiratory Area Expiratory Area) / Inspiratory Area) * 100%.
 - A collapse of >50% is often considered significant.

Real-Time Magnetic Resonance Imaging (MRI)

Real-time MRI provides excellent soft-tissue contrast and allows for the dynamic assessment of airway collapsibility without ionizing radiation.

Experimental Protocol: Real-Time MRI

Objective: To measure upper airway compliance and projected closing pressure using real-time MRI.

Materials:

- MRI scanner (e.g., 3 Tesla) with real-time imaging capabilities
- Face mask with a pressure line
- Synchronized physiological monitoring (airflow, pressure, respiratory effort)



Image analysis software

Procedure:

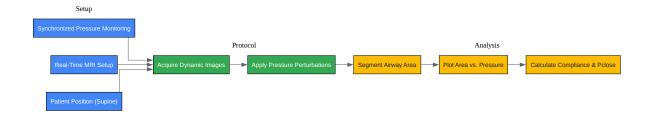
- Patient Position: The patient is positioned supine in the MRI scanner.
- Image Acquisition: Dynamic MRI scans (e.g., using a radial CAIPIRIHNA sequence) of the upper airway are acquired continuously.[14][15]
- Pressure Perturbations: During the scan, brief inspiratory loads or pressure changes are applied via the face mask to induce changes in airway pressure.
- Data Analysis:
 - The airway is segmented on the dynamic MRI images to measure the cross-sectional area at different levels over time.
 - The change in airway cross-sectional area is plotted against the synchronized change in mask pressure.
 - Upper Airway Compliance: Calculated as the slope of the area-pressure relationship. A steeper slope indicates higher compliance and greater collapsibility.[15]
 - Projected Closing Pressure (Pclose): The pressure at which the airway is projected to close, extrapolated from the area-pressure relationship.

Data Presentation

Parameter	Healthy Controls	OSA Patients	Reference
Upper Airway Compliance (from MRI)	Lower	Significantly Higher	[14][15]
Projected Closing Pressure (Pclose, from MRI)	Lower	Significantly Higher	[14][15]



Experimental Workflow: Real-Time MRI for Compliance



Click to download full resolution via product page

Real-Time MRI Workflow for Compliance Measurement

Conclusion

The choice of technique for measuring upper airway collapsibility depends on the specific research question, available resources, and the desired level of detail. Pcrit remains the gold standard for its quantitative assessment of passive mechanics during sleep. NEP offers a simpler, non-invasive alternative for use in awake subjects. DISE provides invaluable information on the specific sites and patterns of collapse. Dynamic imaging techniques like CT and real-time MRI offer non-invasive ways to visualize and quantify airway dynamics. A multimodal approach, combining data from different techniques, will likely provide the most comprehensive understanding of upper airway collapsibility in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. Critical closing pressure of the pharyngeal airway during routine drug-induced sleep endoscopy: feasibility and protocol PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dynamic sleep MRI in obstructive sleep apnea: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical closing pressure of the pharyngeal airway during routine drug-induced sleep endoscopy: feasibility and protocol PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Upper Airway Collapsibility Assessed by Negative Expiratory Pressure while Awake is Associated with Upper Airway Anatomy PMC [pmc.ncbi.nlm.nih.gov]
- 7. Negative Expiratory Pressure Technique: An Awake Test to Measure Upper Airway Collapsibility in Adolescents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Video: Drug-Induced Sleep Endoscopy DISE with Target Controlled Infusion TCI and Bispectral Analysis in Obstructive Sleep Apnea [jove.com]
- 10. academic.oup.com [academic.oup.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. Vascular CT and MRI: a practical guide to imaging protocols PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of upper airway collapsibility using real-time MRI PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Upper Airway Collapsibility Using Real-Time MRI PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Measuring Upper Airway Collapsibility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1277953#techniques-for-measuring-upper-airway-collapsibility]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com